N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide
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Overview
Description
N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with butyl, ethyl, and hydroxypropan-2-ylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a suitable benzoyl chloride with an amine (e.g., butylamine and ethylamine) under basic conditions.
Introduction of the Hydroxypropan-2-ylsulfamoyl Group: The hydroxypropan-2-ylsulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the benzamide intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxypropan-2-ylsulfamoyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar structure but lacks the ethyl and hydroxypropan-2-ylsulfamoyl groups.
N-ethylbenzamide: Similar structure but lacks the butyl and hydroxypropan-2-ylsulfamoyl groups.
4-hydroxy-N-phenylbenzamide: Similar structure but lacks the butyl and ethyl groups.
Uniqueness
N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide is unique due to the presence of all three substituents (butyl, ethyl, and hydroxypropan-2-ylsulfamoyl) on the benzamide core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butyl-N-ethyl-4-(1-hydroxypropan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-6-11-18(5-2)16(20)14-7-9-15(10-8-14)23(21,22)17-13(3)12-19/h7-10,13,17,19H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPUIPBUDZYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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